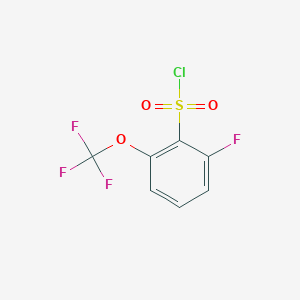

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride

概要

説明

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O3S. It is known for its unique chemical properties and is used in various scientific research applications. This compound is characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-6-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Fluoro-6-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

化学反応の分析

Types of Reactions

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as fluorine and trifluoromethoxy makes the benzene ring less reactive towards electrophilic aromatic substitution.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Electrophilic Aromatic Substitution: Although less reactive, the compound can undergo reactions with strong electrophiles under harsh conditions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or phenols.

科学的研究の応用

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its sulfonyl chloride functionality allows it to undergo nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives. This reactivity is crucial for developing drugs that target specific biological pathways.

Case Study: Synthesis of Antimicrobial Agents

In a study published in 2020, researchers synthesized a series of sulfonamide derivatives using 2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride as a key intermediate. The resulting compounds exhibited potent antimicrobial activity against various bacterial strains, demonstrating the compound's utility in developing new antibiotics .

Modification of Biomolecules

The electrophilic nature of sulfonyl chlorides enables them to modify proteins and other biomolecules, which can be useful in biochemical research. For instance, the ability to selectively label amino acids in proteins can aid in studying protein function and interactions.

Research Insight: Protein Labeling Techniques

Recent advancements have shown that this compound can be effectively used to label cysteine residues in proteins. This labeling facilitates the study of protein conformational changes and interactions under physiological conditions .

Herbicide Development

The compound serves as an important intermediate in the synthesis of herbicides. Notably, it has been identified as a precursor for penoxsulam, a widely used herbicide that targets specific weed species without affecting crops.

Case Study: Penoxsulam Synthesis

A patent filed in 2002 details the synthesis of penoxsulam from this compound through a series of reactions involving amine coupling and cyclization . This demonstrates the compound's significance in developing selective herbicides that enhance crop yield and sustainability.

Pesticide Intermediates

Beyond herbicides, this compound is also relevant in synthesizing other pesticide formulations. Its ability to form stable sulfonamide linkages contributes to the efficacy and stability of these agrochemicals.

Summary Table of Applications

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceuticals | Intermediate for APIs | Sulfonamide derivatives |

| Protein labeling | Cysteine modification | |

| Agrochemicals | Herbicide synthesis | Penoxsulam |

| Pesticide intermediates | Various pesticide formulations |

作用機序

The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

類似化合物との比較

Similar Compounds

- 4-(Trifluoromethyl)benzenesulfonyl chloride

- 2-Fluorobenzenesulfonyl chloride

Uniqueness

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties to the compound. These groups enhance the compound’s reactivity and stability, making it valuable in various applications.

生物活性

2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of fluorine atoms and a sulfonyl group, suggests significant biological activity, particularly in interactions with enzymes and receptors.

The chemical formula for this compound is C9H6ClF5O3S. The molecular weight is approximately 288.66 g/mol. The compound's structure includes a trifluoromethoxy group, which enhances its reactivity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, such as cysteine residues. This mechanism is common among sulfonyl chlorides, which can act as electrophiles in various biochemical pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant activity against various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of enzymes critical for tumor growth.

Case Studies

- BCAT Inhibition : A study on related compounds indicated that fluorinated benzene derivatives could inhibit branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. The IC50 values for these inhibitors were observed to be in the nanomolar range, indicating potent activity .

- Herbicidal Properties : Research has shown that sulfonyl chlorides can be modified to create effective herbicides. For instance, the synthesis of this compound could lead to derivatives with enhanced herbicidal efficacy .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Molecular Weight (g/mol) | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | 288.66 | TBD | Enzyme inhibitor |

| BAY-069 | TBD | 60 | BCAT1/2 inhibitor |

| Trifluoromethyl benzenesulfonamide | TBD | TBD | Anticancer activity |

特性

IUPAC Name |

2-fluoro-6-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-4(9)2-1-3-5(6)15-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNCKTJIYWQCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。